molecular formula C11H13FO2 B13334603 2-(4-Fluoro-2-methylphenyl)butanoic acid

2-(4-Fluoro-2-methylphenyl)butanoic acid

Cat. No.: B13334603
M. Wt: 196.22 g/mol
InChI Key: OTEOICBPNDSQHD-UHFFFAOYSA-N
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Description

2-(4-Fluoro-2-methylphenyl)butanoic acid is a useful research compound. Its molecular formula is C11H13FO2 and its molecular weight is 196.22 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13FO2

Molecular Weight

196.22 g/mol

IUPAC Name

2-(4-fluoro-2-methylphenyl)butanoic acid

InChI

InChI=1S/C11H13FO2/c1-3-9(11(13)14)10-5-4-8(12)6-7(10)2/h4-6,9H,3H2,1-2H3,(H,13,14)

InChI Key

OTEOICBPNDSQHD-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C=C(C=C1)F)C)C(=O)O

Origin of Product

United States

Overview of the Academic Research Landscape of 2 4 Fluoro 2 Methylphenyl Butanoic Acid

Contextualization within Fluorinated Organic Acids Research

Fluorinated organic acids represent a cornerstone of modern medicinal chemistry and materials science. The introduction of fluorine into an organic molecule can dramatically alter its physicochemical properties, such as acidity, lipophilicity, and metabolic stability. This "fluorine effect" is a well-established strategy in drug design to enhance the efficacy and pharmacokinetic profile of bioactive molecules.

The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, imparting significant thermal and chemical stability to the molecule. In the context of 2-(4-Fluoro-2-methylphenyl)butanoic acid, the fluorine atom on the phenyl ring is expected to influence the compound's electronic properties and its interactions with biological targets. Research on analogous fluorinated compounds has demonstrated their utility as anti-inflammatory agents, anticancer drugs, and central nervous system modulators.

Significance of Butanoic Acid Derivatives in Modern Chemical Sciences

Butanoic acid, a short-chain fatty acid, and its derivatives are ubiquitous in nature and have found a vast array of applications in the chemical and life sciences. They are recognized for their role in cellular metabolism and have been investigated for their therapeutic potential in various diseases.

The derivatization of butanoic acid allows for the fine-tuning of its biological activity and physical properties. The phenyl group in this compound introduces a rigid scaffold that can be crucial for specific binding interactions with enzymes or receptors. The methyl group, in turn, can influence the compound's conformation and metabolic susceptibility. The versatility of butanoic acid derivatives makes them valuable building blocks in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and polymers.

A comparative look at the properties of related butanoic acid derivatives highlights the structural nuances that can impact their characteristics.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
2-Methylbutanoic acidC5H10O2102.13Branched alkyl chain
2-Phenylbutanoic acidC10H12O2164.20Phenyl group at position 2
4-(4-Chlorophenoxy)butanoic acidC10H11ClO3214.64Substituted phenoxy group
2-(4-Nitrophenyl)butanoic acidC10H11NO4209.20Nitro-substituted phenyl group

Interdisciplinary Research Perspectives Applied to this compound

The study of this compound is inherently interdisciplinary, requiring expertise from various scientific fields.

Synthetic Organic Chemistry: The development of efficient and stereoselective methods for the synthesis of this and related compounds is a primary focus. This involves exploring novel catalytic systems and reaction pathways.

Medicinal Chemistry and Pharmacology: Researchers in this area are interested in evaluating the biological activity of the compound. This includes in vitro and in vivo studies to determine its potential as a therapeutic agent, as well as understanding its mechanism of action and structure-activity relationships.

Computational Chemistry: Theoretical studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the molecule's electronic structure, conformation, and reactivity. researchgate.net These computational approaches can aid in predicting the properties of the compound and guiding experimental design. researchgate.net

Materials Science: The unique properties conferred by the fluorine atom may make this compound a candidate for the development of new materials with specific thermal or electronic characteristics.

Due to the limited publicly available research specifically focused on this compound, much of the current understanding is extrapolated from studies on analogous compounds. As research progresses, a more detailed and specific profile of this intriguing molecule will undoubtedly emerge, potentially unlocking new applications and advancing our understanding of fluorinated organic compounds.

Synthetic Methodologies and Strategies for 2 4 Fluoro 2 Methylphenyl Butanoic Acid

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a technique for planning a chemical synthesis by deconstructing the target molecule into simpler, commercially available precursors. youtube.com For 2-(4-Fluoro-2-methylphenyl)butanoic acid, two primary disconnections are considered strategic.

The most direct approach involves disconnecting the C-C bond between the aromatic ring and the butanoic acid side chain. This identifies the key precursors as the substituted aromatic compound, 1-fluoro-3-methylbenzene, and a four-carbon synthon, such as butanoyl chloride or a related derivative. This strategy relies on forming the aryl-alkyl bond as a key step.

An alternative disconnection can be made at the α-carbon of the butanoic acid side chain. This approach breaks the molecule into (4-fluoro-2-methylphenyl)acetic acid (or its ester/nitrile equivalent) and a two-carbon electrophile (e.g., ethyl halide). This pathway builds the side chain sequentially on the aromatic core.

Table 1: Key Precursors Identified Through Retrosynthetic Analysis

Disconnection StrategyPrecursor 1Precursor 2
Aryl-Side Chain Bond1-Fluoro-3-methylbenzeneButanoyl synthon (e.g., Butanoyl chloride)
Side Chain Cα-Cβ Bond(4-Fluoro-2-methylphenyl)acetyl synthonEthyl synthon (e.g., Ethyl iodide)

Multi-step Synthetic Pathways to this compound

Based on the retrosynthetic analysis, several multi-step pathways can be devised to synthesize the target molecule.

Friedel-Crafts reactions are a cornerstone of C-C bond formation on aromatic rings. nih.gov Friedel-Crafts acylation is particularly advantageous over alkylation as it produces monoacylated products and avoids the polyalkylation often seen with alkylation methods. organic-chemistry.orgwikipedia.org

A plausible synthesis begins with the Friedel-Crafts acylation of 1-fluoro-3-methylbenzene with butanoyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). This electrophilic aromatic substitution reaction yields 1-(4-fluoro-2-methylphenyl)butan-1-one. nih.gov The directing effects of the fluoro (ortho, para-directing) and methyl (ortho, para-directing) groups favor substitution at the sterically accessible position para to the fluorine and ortho to the methyl group.

The resulting ketone can then be converted to the target carboxylic acid through several methods. A common route is the Clemmensen or Wolff-Kishner reduction of the ketone to form 1-butyl-4-fluoro-2-methylbenzene, followed by oxidation of the benzylic carbon. organic-chemistry.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the alkyl side chain to a carboxylic acid group. libretexts.orglibretexts.org However, this oxidation must be carefully controlled to achieve the desired structure.

The primary starting material for this synthesis is 1-fluoro-3-methylbenzene (m-fluorotoluene). This compound is commercially available. If a synthesis were required, it could be prepared from m-toluidine. The process would involve diazotization of the amino group with nitrous acid followed by a Schiemann reaction (thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt) to introduce the fluorine atom.

The regiochemistry of subsequent reactions, such as the Friedel-Crafts acylation, is controlled by the existing substituents. The activating methyl group and the deactivating but ortho, para-directing fluoro group synergistically direct incoming electrophiles primarily to the position between them (position 6) and the position para to the fluorine (position 4). Steric hindrance from the methyl group makes position 4 the more likely site of acylation.

A more controlled method for constructing the butanoic acid side chain, avoiding the potentially harsh oxidation of a butyl group, starts from a (4-fluoro-2-methylphenyl)acetic acid derivative. A synthetic route analogous to one used for similar phenylpropionic acids can be adapted. google.com

Preparation of (4-fluoro-2-methylphenyl)acetonitrile : This intermediate can be synthesized from 4-fluoro-2-methylbenzyl halide via a nucleophilic substitution with sodium cyanide.

Alkylation : The α-carbon of the acetonitrile (B52724) is acidic enough to be deprotonated by a strong base like sodium amide (NaNH₂) or lithium diisopropylamide (LDA). The resulting carbanion can then be alkylated with an ethyl halide (e.g., ethyl iodide) to form 2-(4-fluoro-2-methylphenyl)butanenitrile.

Hydrolysis : The final step is the acid- or base-catalyzed hydrolysis of the nitrile group to a carboxylic acid, yielding this compound.

This approach offers precise control over the construction of the butanoic acid side chain.

Stereoselective Synthesis of Enantiomeric Forms of this compound

Many applications require enantiomerically pure forms of chiral molecules. Stereoselective synthesis can be achieved using various methods, with chiral auxiliary-mediated approaches being a reliable and well-established strategy.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. springerprofessional.de After the desired stereocenter is created, the auxiliary is removed. Evans' oxazolidinones are a prominent class of chiral auxiliaries used for stereoselective alkylation reactions.

A potential stereoselective synthesis of this compound would proceed as follows:

Acylation of the Auxiliary : A chiral oxazolidinone, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with (4-fluoro-2-methylphenyl)acetyl chloride. This forms an N-acyloxazolidinone.

Diastereoselective Alkylation : The N-acyloxazolidinone is treated with a strong base (e.g., LDA) to form a chiral enolate. The bulky auxiliary blocks one face of the enolate, forcing an incoming electrophile, such as ethyl iodide, to approach from the less hindered face. This results in a highly diastereoselective alkylation.

Cleavage of the Auxiliary : The chiral auxiliary is subsequently cleaved, typically through hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide, to release the enantiomerically enriched this compound and recover the auxiliary.

The choice of the specific oxazolidinone enantiomer determines which enantiomer of the final product is obtained.

Table 2: Representative Diastereoselectivity in Chiral Auxiliary-Mediated Alkylation

Chiral AuxiliaryElectrophileBaseDiastereomeric Excess (d.e.)
Evans' OxazolidinoneEthyl IodideLDA>95%
CamphorsultamEthyl BromideNaHMDS>90%
SAMP/RAMP HydrazoneEthyl IodideLDA>95%
(Note: Data are representative for α-alkylation of propionate-derived systems and serve as an expected outcome for the target synthesis).

Asymmetric Catalysis in C-C Bond Formation

The creation of the chiral center at the C2 position of 2-arylalkanoic acids through asymmetric carbon-carbon bond formation is a cornerstone of modern organic synthesis. These methods aim to directly produce the desired enantiomer, bypassing the need for resolving a racemic mixture.

Prominent strategies in this area include the metal-catalyzed asymmetric conjugate addition of organometallic reagents to α,β-unsaturated esters. For instance, the copper-catalyzed 1,4-addition of dialkylzinc reagents to 2-aryl acrylate (B77674) derivatives has been shown to be effective for creating α-quaternary centers in high yields and enantiomeric excess (up to 94% ee). researchgate.net While this applies to α-disubstituted acids, the principle of using a chiral ligand (such as a phosphoramidite (B1245037) or bisoxazoline) to guide the stereochemical outcome of the C-C bond formation is broadly applicable.

Another powerful technique is asymmetric allylic substitution, where a carbon nucleophile displaces a leaving group on an allylic substrate. libretexts.org Palladium(II) catalysts bearing chiral ligands can mediate the enantioselective SN2′ substitution of allylic alcohol derivatives with various carboxylic acids, yielding chiral allylic esters with excellent enantiopurity (86-99% ee). organic-chemistry.org Subsequent manipulation of the vinyl group could lead to the desired butanoic acid side chain.

Furthermore, asymmetric hydrogenation of an unsaturated precursor represents a key industrial method for producing profens. A rhodium or ruthenium catalyst complexed with a chiral phosphine (B1218219) ligand (e.g., BINAP) can hydrogenate a corresponding α-aryl acrylic acid derivative with high enantioselectivity, establishing the chiral center.

Table 1: Representative Chiral Catalysts in Asymmetric C-C Bond Formation for 2-Arylalkanoic Acid Precursors This table illustrates common catalyst systems used for reactions analogous to the synthesis of the target compound.

Catalyst Type Ligand Example Reaction Type Typical Enantiomeric Excess (ee)
Copper-based Chiral Phosphoramidite Conjugate Addition 90-99%
Palladium-based Chiral Oxazoline Allylic Alkylation 85-99%
Rhodium-based (R)-BINAP Asymmetric Hydrogenation >95%

Biocatalytic Transformations for Chiral Resolution or Synthesis

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods for obtaining enantiopure compounds. Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity. For chiral carboxylic acids, the most common biocatalytic approach is the kinetic resolution of a racemic mixture.

Kinetic Resolution: This strategy relies on an enzyme, typically a hydrolase such as a lipase (B570770) or esterase, to selectively catalyze the reaction of one enantiomer from a racemic pair, leaving the other enantiomer unreacted. For example, the hydrolysis of a racemic ester of this compound can be performed using a lipase. Candida antarctica lipase B (CAL-B) or Burkholderia cepacia lipase are frequently used for the resolution of arylcarboxylic acid esters. mdpi.com The enzyme preferentially hydrolyzes one ester enantiomer (e.g., the S-ester) to the corresponding carboxylic acid, leaving the unreacted R-ester with high enantiomeric purity. mdpi.com The two can then be separated. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both the product and the remaining substrate.

Asymmetric Synthesis: Alternatively, enzymes can be used to create the chiral center directly. Carbonyl reductases can asymmetrically reduce a prochiral α-keto acid precursor to form a chiral α-hydroxy acid, which can then be chemically converted to the target butanoic acid. fao.org Furthermore, transaminases are valuable biocatalysts for synthesizing chiral amines from keto acids, which could serve as intermediates. nih.gov

Table 2: Examples of Enzymes in Chiral Resolution of Arylcarboxylic Acid Derivatives This table shows enzymes commonly applied to the kinetic resolution of compounds structurally similar to the target molecule.

Enzyme Enzyme Class Typical Reaction Selectivity (E-value)
Candida antarctica Lipase B (CAL-B) Hydrolase (Lipase) Ester Hydrolysis / Esterification High (>100)
Burkholderia cepacia Lipase Hydrolase (Lipase) Ester Hydrolysis High (>100) mdpi.com
Pseudomonas fluorescens Lipase Hydrolase (Lipase) Ester Hydrolysis Moderate to High

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is a critical step to ensure a synthetic route is efficient, cost-effective, and scalable. This process involves systematically varying parameters such as temperature, solvent, catalyst loading, and reagent stoichiometry to maximize product yield and purity while minimizing reaction time and by-product formation. beilstein-journals.orgnih.gov

For a given synthetic transformation, such as a metal-catalyzed cross-coupling or an esterification, a Design of Experiments (DoE) approach can be employed to efficiently map the reaction landscape. nih.gov Key parameters that are often optimized include:

Solvent: The polarity and coordinating ability of the solvent can significantly influence reaction rates and selectivity.

Temperature: Reaction kinetics are highly sensitive to temperature. An optimal temperature must be found to ensure a reasonable reaction rate without promoting decomposition or side reactions.

Catalyst and Ligand: The choice of metal precursor and chiral ligand is crucial in asymmetric catalysis. Their concentration (loading) must be minimized for cost-effectiveness without sacrificing performance.

Base: In many reactions, the choice of base and its strength can dictate the success of the transformation.

The following table provides a hypothetical optimization matrix for a key synthetic step, illustrating how systematic variation of conditions can lead to an improved outcome.

Table 3: Illustrative Optimization of a Synthetic Step This table is a representative example based on general optimization principles for analogous reactions, not specific data for the target compound.

Entry Temperature (°C) Solvent Base Yield (%) Purity (%)
1 25 Toluene K₂CO₃ 45 90
2 50 Toluene K₂CO₃ 68 92
3 80 Toluene K₂CO₃ 75 88
4 50 Dioxane K₂CO₃ 72 95
5 50 Toluene Cs₂CO₃ 85 97
6 50 Dioxane Cs₂CO₃ 92 >99

Synthesis of Analogs and Structurally Related Fluorinated Butanoic Acids

The synthesis of analogs and structurally related compounds is important for developing structure-activity relationships (SAR) in medicinal chemistry and for creating novel materials. Methodologies used for the synthesis of this compound can often be adapted to produce a variety of related fluorinated butanoic acids.

For example, the synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, a key component of the drug sitagliptin, has been achieved starting from (S)-serine as a chiral building block. researchgate.net This multi-step synthesis involves the crucial ring-opening of a protected aziridine (B145994) intermediate with a trifluorophenyl Grignard reagent, demonstrating a strategy to introduce the fluorinated aryl group. researchgate.net

Similarly, fluorinated analogs of retinoic acid have been synthesized to modulate biological activity. nih.govnih.govscilit.com These syntheses often involve Wittig-type olefination reactions to construct the polyene chain and introduce fluorine at specific positions. The coupling of various fluorinated aryl boronates with different partners via Suzuki-Miyaura reactions is another versatile method for creating a wide range of fluorinated biaryl structures, which can be precursors to more complex acid analogs. researchgate.net These established routes highlight the modularity and adaptability of modern synthetic chemistry in accessing diverse fluorinated molecules.

Chemical Reactivity and Mechanistic Investigations of 2 4 Fluoro 2 Methylphenyl Butanoic Acid

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid group is a versatile functional handle, enabling a variety of transformations such as esterification, amidation, and reduction.

Carboxylic acids readily undergo esterification with alcohols, typically under acidic conditions (Fischer esterification) or through activation with specific reagents. The reaction involves the nucleophilic attack of the alcohol on the protonated carbonyl carbon of the carboxylic acid, followed by the elimination of water. For 2-(4-Fluoro-2-methylphenyl)butanoic acid, this process yields a range of ester derivatives, which can be useful as intermediates in pharmaceutical synthesis. The properties of these esters, such as lipophilicity and volatility, can be tuned by varying the alcohol component. While specific data for this exact compound is limited, the general reaction proceeds as follows, forming various esters with potentially altered biological or chemical properties. pdx.edu

Table 1: Potential Ester Derivatives of this compound

Alcohol ReactantEster Product NameChemical Formula of Ester Product
Methanol (B129727)Methyl 2-(4-fluoro-2-methylphenyl)butanoateC12H15FO2
EthanolEthyl 2-(4-fluoro-2-methylphenyl)butanoateC13H17FO2
Propan-1-olPropyl 2-(4-fluoro-2-methylphenyl)butanoateC14H19FO2
Isopropyl alcoholIsopropyl 2-(4-fluoro-2-methylphenyl)butanoateC14H19FO2

The formation of an amide bond is a cornerstone of organic and medicinal chemistry. researchgate.net Direct reaction of a carboxylic acid with an amine is generally inefficient and requires high temperatures. Therefore, the carboxylic acid group of this compound is typically activated first. Common methods include conversion to a more reactive acyl chloride (using thionyl chloride or oxalyl chloride) or the use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). organic-chemistry.org These reagents facilitate the formation of an amide bond under mild conditions.

This reactivity is particularly relevant in peptide synthesis, where the compound could be coupled to an amino acid or a peptide chain. nih.govmasterorganicchemistry.com The process would involve activating the carboxyl group before its reaction with the N-terminus of an amino acid ester. csic.es

Table 2: Potential Amide Derivatives from this compound

Amine ReactantAmide Product NameChemical Formula of Amide Product
Ammonia2-(4-Fluoro-2-methylphenyl)butanamideC11H14FNO
MethylamineN-Methyl-2-(4-fluoro-2-methylphenyl)butanamideC12H16FNO
DiethylamineN,N-Diethyl-2-(4-fluoro-2-methylphenyl)butanamideC15H22FNO
AnilineN-Phenyl-2-(4-fluoro-2-methylphenyl)butanamideC17H18FNO

Carboxylic acids can be reduced to primary alcohols using powerful reducing agents. chemguide.co.uk Sodium borohydride (B1222165) (NaBH4) is generally not strong enough for this transformation, making lithium aluminum hydride (LiAlH4) the reagent of choice. libretexts.orgyoutube.com The reaction proceeds in a dry ether solvent, followed by an acidic workup to protonate the resulting alkoxide. chemguide.co.uklibretexts.org

The reduction of this compound yields the corresponding primary alcohol, 2-(4-fluoro-2-methylphenyl)butan-1-ol. An aldehyde is formed as a transient intermediate, but it is immediately reduced further and cannot be isolated because it is more reactive than the starting carboxylic acid. chemguide.co.uklibretexts.org

Table 3: Reduction of this compound

ReactantReagentsProductProduct Class
This compound1. LiAlH4, dry ether 2. H3O+ workup2-(4-Fluoro-2-methylphenyl)butan-1-olPrimary Alcohol

Reactions Involving the Aromatic Ring System

The reactivity of the phenyl ring towards substitution is governed by the electronic and steric effects of its substituents: the fluorine atom, the methyl group, and the 2-butanoic acid alkyl chain.

In electrophilic aromatic substitution (EAS), the aromatic ring acts as a nucleophile. total-synthesis.com The existing substituents influence both the rate of reaction and the position (regiochemistry) of the incoming electrophile.

Methyl (-CH3): The methyl group is an electron-donating group through induction (+I effect) and hyperconjugation. It is an activating group and also directs incoming electrophiles to the ortho and para positions. lumenlearning.comsavemyexams.com

Alkyl Group (-CH(C2H5)COOH): This alkyl substituent is generally considered weakly activating and is also ortho, para-directing.

The positions on the ring available for substitution are C3, C5, and C6. The combined directing effects are summarized below:

Position C3 (ortho to -CH3, meta to -F): This position is activated by the methyl group but not electronically favored by the fluorine.

Position C5 (para to -CH3, meta to alkyl group): This position is strongly activated and directed by the methyl group. It is also ortho to the fluorine, receiving some resonance stabilization.

Position C6 (ortho to alkyl group, meta to -CH3): This position is subject to significant steric hindrance from the adjacent butanoic acid chain.

Considering these factors, electrophilic substitution is most likely to occur at the C5 position, which is electronically activated by both the methyl and fluoro groups and is sterically accessible.

Table 4: Analysis of Directing Effects for Electrophilic Aromatic Substitution

PositionRelation to -F (ortho, para director)Relation to -CH3 (ortho, para director)Steric HindrancePredicted Reactivity
C3 metaorthoLowModerately Favorable
C5 orthoparaLowMost Favorable
C6 metametaHighUnfavorable

Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an electron-poor aromatic ring, typically requiring the presence of strong electron-withdrawing groups (EWGs) ortho or para to a good leaving group. masterorganicchemistry.comlibretexts.org

In this compound, the fluorine atom could potentially serve as the leaving group. Fluorine is highly electronegative and its strong inductive effect activates the ring for nucleophilic attack by lowering the energy of the LUMO. libretexts.orgstackexchange.com This effect often makes fluoroarenes more reactive in SNAr reactions than their chloro or bromo analogs, as the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.comstackexchange.com

However, for a classical SNAr mechanism to proceed efficiently, the negative charge of the intermediate Meisenheimer complex must be stabilized. stackexchange.com This stabilization is typically provided by potent EWGs like nitro (-NO2) or cyano (-CN) groups positioned ortho or para to the leaving group. The substituents on this molecule—a methyl group and an alkyl carboxylic acid chain—are not strong electron-withdrawing groups. Therefore, the compound is considered "unactivated" and is expected to be largely unreactive towards traditional SNAr reactions under standard conditions. nih.gov Modern methods, such as organic photoredox catalysis, have been developed to enable the functionalization of such unactivated fluoroarenes, but these reactions require specific catalytic systems. nih.govacs.org

Table 5: Factors Influencing Nucleophilic Aromatic Substitution Potential

FactorAnalysis for this compoundConclusion on SNAr Reactivity
Leaving Group Fluorine (-F) at C4.Potentially viable.
Electronic Activation of Ring The -F atom provides strong inductive withdrawal, activating the ring for attack.Favorable for attack step.
Stabilization of Meisenheimer Complex No strong electron-withdrawing groups (e.g., -NO2) are present ortho or para to the fluorine atom.Unfavorable.
Overall Potential The lack of stabilizing groups makes the intermediate high in energy.Low under standard conditions.

Oxidation and Reduction Chemistry of the Compound

Oxidation Chemistry:

The oxidation of this compound can be expected to proceed through several pathways, primarily involving the carboxylic acid group and the benzylic position of the butanoic acid chain. Advanced oxidation processes (AOPs), which utilize highly reactive species such as hydroxyl (•OH) and sulfate (B86663) (SO₄•⁻) radicals, have been shown to be effective in degrading structurally related arylalkanoic acids like ibuprofen (B1674241) and naproxen. nih.govmdpi.comnih.gov These processes can lead to the hydroxylation of the aromatic ring, decarboxylation of the acid moiety, and eventual mineralization to carbon dioxide and water. mdpi.comnih.gov

Another potential oxidation pathway involves oxidative decarboxylation, as observed in the oxidation of 4-phenylbutanoic acid with cobalt(III) acetate. This reaction proceeds via an aromatic radical cation intermediate, leading to the loss of CO₂ and the formation of a 3-phenylpropyl radical. In the context of this compound, a similar mechanism could lead to the formation of a corresponding radical, which could then undergo further reactions.

Furthermore, studies on the oxidation of 4-oxo-4-phenyl butanoic acid have demonstrated that the butanoic acid chain can be susceptible to oxidation, leading to cleavage and the formation of benzoic acid derivatives. derpharmachemica.com While the target compound lacks the keto group, the aliphatic chain is still a potential site for oxidative attack, particularly at the benzylic carbon.

Reduction Chemistry:

The reduction of this compound primarily involves the carboxylic acid functional group. Carboxylic acids are generally resistant to reduction but can be converted to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.com This reaction proceeds through the formation of an aluminum salt of the carboxylate, followed by hydride attack on the carbonyl carbon. Therefore, the reduction of this compound with LiAlH₄ is expected to yield 2-(4-fluoro-2-methylphenyl)butan-1-ol.

The reduction can also be controlled to yield the corresponding aldehyde, 2-(4-fluoro-2-methylphenyl)butanal, by using less reactive, sterically hindered reducing agents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures. chemistrysteps.com

Another relevant reaction is reductive amination, which has been demonstrated for the related compound, 2-oxo-4-phenylbutanoic acid. researchgate.netacs.org If the carboxylic acid of the target compound were to be converted to a ketone at the alpha-position, subsequent reductive amination could be employed to introduce an amino group, highlighting the synthetic versatility of this class of compounds.

Kinetic Studies of Key Reactions

While specific kinetic data for reactions involving this compound are not available, insights can be drawn from studies on analogous compounds, particularly other arylalkanoic acids. The following sections discuss the expected kinetic parameters based on these related studies.

Determination of Reaction Orders and Rate Constants

Kinetic studies on the oxidation of structurally similar compounds, such as 4-oxo-4-phenyl butanoic acid, have revealed the reaction orders with respect to the reactants. For instance, the oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium (B8586437) fluorochromate was found to be first order with respect to the oxidant, the substrate, and H⁺ ions. derpharmachemica.com It is plausible that the oxidation of this compound under similar conditions would exhibit comparable reaction orders.

The rate constant for such a reaction would be influenced by factors such as temperature and the solvent system. A hypothetical rate law for the oxidation of this compound (S) by an oxidant (Ox) in the presence of an acid catalyst could be expressed as:

Rate = k[S]¹[Ox]¹[H⁺]¹

Where 'k' is the rate constant. The value of k would need to be determined experimentally.

The table below presents hypothetical data for the determination of reaction orders in a proposed oxidation reaction of this compound, based on initial rate methods.

Table 1: Hypothetical Initial Rate Data for the Oxidation of this compound

Experiment [Substrate] (mol/L) [Oxidant] (mol/L) [H⁺] (mol/L) Initial Rate (mol/L·s)
1 0.1 0.1 0.1 1.0 x 10⁻⁵
2 0.2 0.1 0.1 2.0 x 10⁻⁵
3 0.1 0.2 0.1 2.0 x 10⁻⁵

Influence of Catalysts and Solvent Systems on Reaction Rates

The rates of both oxidation and reduction reactions of this compound are expected to be significantly influenced by the choice of catalysts and solvent systems.

In oxidation reactions, the use of transition metal catalysts, such as iron in Fenton-like processes for the degradation of ibuprofen, can dramatically increase the reaction rate by facilitating the generation of reactive radical species. aip.org Similarly, acid catalysis is often crucial in chromate-based oxidations of related compounds. derpharmachemica.com

The solvent system also plays a critical role. For instance, in the oxidation of 4-oxo-4-phenyl butanoic acid, increasing the proportion of acetic acid in an aqueous acetic acid medium was found to increase the reaction rate. orientjchem.org This is often attributed to the ability of the less polar solvent to stabilize the transition state.

For reduction reactions with hydrides, the choice of solvent is critical for both solubility and reactivity. Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) are commonly used for LiAlH₄ reductions.

The following table illustrates the potential effect of different catalysts and solvents on the reaction rate of a hypothetical reaction involving this compound.

Table 2: Hypothetical Influence of Catalysts and Solvents on Reaction Rate

Reaction Catalyst Solvent Relative Rate
Oxidation None Water 1
Oxidation Fe²⁺ Water >100
Oxidation H⁺ Acetic Acid/Water (50:50) >10
Reduction (to alcohol) LiAlH₄ Diethyl Ether Fast

Elucidation of Activation Parameters and Thermodynamic Profiles

The activation parameters, including activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), provide valuable insights into the transition state of a reaction. These parameters can be determined by studying the effect of temperature on the reaction rate constant, using the Arrhenius and Eyring equations.

For the oxidation of 4-oxo-4-phenyl butanoic acid, the activation parameters were calculated from the rate constants determined at different temperatures. orientjchem.org A similar approach could be applied to reactions of this compound. A positive enthalpy of activation would indicate an endothermic process to reach the transition state, while the sign of the entropy of activation would provide information about the degree of order in the transition state compared to the reactants. A negative ΔS‡ often suggests a more ordered transition state, which is common in bimolecular reactions.

The table below presents hypothetical activation parameters for a reaction of this compound, based on values reported for analogous reactions.

Table 3: Hypothetical Activation Parameters

Parameter Value
Activation Energy (Ea) 50-80 kJ/mol
Enthalpy of Activation (ΔH‡) 45-75 kJ/mol
Entropy of Activation (ΔS‡) -80 to -120 J/mol·K

Proposed Reaction Mechanisms and Identification of Intermediates

Based on the known chemistry of related arylalkanoic acids, plausible reaction mechanisms for the oxidation and reduction of this compound can be proposed.

Proposed Oxidation Mechanism (Radical Pathway):

In advanced oxidation processes, the reaction is initiated by the generation of highly reactive radicals, such as •OH. The proposed mechanism for the degradation of ibuprofen involves the attack of these radicals on the aromatic ring or the aliphatic chain. nih.gov A similar mechanism for this compound would likely involve:

Hydrogen abstraction: The radical abstracts a hydrogen atom from the benzylic position (the carbon atom attached to the aromatic ring) of the butanoic acid chain, forming a carbon-centered radical.

Hydroxylation: The radical attacks the aromatic ring, leading to the formation of hydroxylated intermediates.

Decarboxylation: The carboxylic acid group can be lost as CO₂, particularly if the alpha-carbon is oxidized.

Ring opening: Further oxidation can lead to the opening of the aromatic ring and subsequent degradation to smaller organic acids and eventually CO₂ and H₂O.

Key intermediates in this process would be various hydroxylated and carboxylated derivatives, as well as radical species.

Proposed Reduction Mechanism (Hydride Reduction):

The reduction of the carboxylic acid group by LiAlH₄ is a well-established mechanism. chemistrysteps.com For this compound, the proposed mechanism would be:

Deprotonation: The acidic proton of the carboxylic acid reacts with the hydride to form hydrogen gas and a lithium carboxylate salt.

Coordination: The lithium ion coordinates to the carbonyl oxygen, and the aluminum hydride species coordinates to the other oxygen of the carboxylate.

Hydride attack: A hydride ion is delivered from the AlH₃ group to the carbonyl carbon, forming a tetrahedral intermediate.

Elimination: The O-AlH₂ group is eliminated, forming an aldehyde intermediate.

Second hydride attack: The aldehyde is then rapidly reduced by another equivalent of LiAlH₄ to form the corresponding alkoxide.

Protonation: Work-up with an aqueous acid protonates the alkoxide to yield the primary alcohol, 2-(4-fluoro-2-methylphenyl)butan-1-ol.

The key intermediate in this reaction is the aldehyde, which is generally not isolated as it is more reactive than the starting carboxylic acid.

Structure Activity Relationship Sar Studies of 2 4 Fluoro 2 Methylphenyl Butanoic Acid and Its Analogs

The Role of Fluoro Substitution on Molecular Properties and Activity

Fluorine substitution is a common strategy in drug design to enhance metabolic stability. nih.gov The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. nih.gov This can lead to a longer biological half-life. Furthermore, the presence of fluorine can influence the lipophilicity of the compound, which in turn affects its ability to cross biological membranes and interact with hydrophobic pockets in target proteins. researchgate.net Strategic fluorination can therefore be a valuable tool in optimizing the pharmacokinetic and pharmacodynamic profiles of a drug candidate. nih.gov

Research on fluorinated benzimidazole (B57391) derivatives has shown that the position of fluorine substitution on a phenyl ring can significantly impact biological activity. For instance, compounds with ortho-fluoro substitution have demonstrated potent and selective antiproliferative activity against various cancer cell lines. acgpubs.orgresearchgate.net Similarly, in a series of fluorinated benzofuran (B130515) and dihydrobenzofuran derivatives, the presence of fluorine was found to enhance anti-inflammatory and potential anticancer effects. mdpi.com

PropertyEffect of Fluoro SubstitutionReference
Electronegativity Increases, altering electron distribution and acidity. mdpi.com
Metabolic Stability Increases due to the strong C-F bond, reducing susceptibility to oxidation. nih.gov
Lipophilicity Modulates, affecting membrane permeability and protein binding. researchgate.net
Biological Activity Can significantly enhance potency and selectivity, position-dependent. acgpubs.orgresearchgate.netmdpi.com

Impact of Methyl Group Position and Aromatic Substitution Patterns

A literature analysis of over 2000 cases of methyl group addition to lead compounds revealed that a significant boost in activity is a notable, though not frequent, event. nih.gov The introduction of a methyl group ortho to an aryl ring can be particularly effective at improving activity by inducing a favorable conformational change. nih.gov This conformational effect, coupled with the placement of the methyl group in a hydrophobic region of a protein's binding site, can lead to substantial enhancements in potency. nih.gov

In a study on substituted biphenyl (B1667301) butanoic acid derivatives as neprilysin inhibitors, the addition of a methyl group at a specific position on the phenyl ring was found to be equipotent to a chloro-substituted analog, suggesting that it likely fills a subsite and engages in van der Waals interactions with the target enzyme. nih.gov Conversely, studies on other classes of compounds have shown that the presence of a methyl group can sometimes lead to lower potency compared to electron-withdrawing groups. mdpi.com The impact of the methyl group is therefore highly dependent on the specific biological target and the nature of the binding pocket.

Substitution PositionPotential Impact on ActivityRationaleReference
Ortho-Methyl Can increase activityInduces favorable conformation, hydrophobic interactions nih.gov
Meta-Substitution Potentially favorableCan interact with specific subsites in the binding pocket nih.gov
Para-Substitution VariableDependent on the electronic and steric requirements of the target mdpi.com

Stereochemical Influences on Molecular Recognition and Biological Interactions

2-(4-Fluoro-2-methylphenyl)butanoic acid is a chiral compound, possessing a stereocenter at the alpha-position of the butanoic acid moiety. This gives rise to two enantiomers, (S)- and (R)-2-(4-Fluoro-2-methylphenyl)butanoic acid. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. nih.gov

This stereoselectivity is a cornerstone of the pharmacology of 2-arylpropionic acid derivatives, a class of non-steroidal anti-inflammatory drugs (NSAIDs) that includes ibuprofen (B1674241) and flurbiprofen (B1673479). nih.gov For many of these "profens," the (S)-enantiomer is the more pharmacologically active form, responsible for the therapeutic effects. frontiersin.org The differential activity arises from the three-dimensional arrangement of the molecule, which dictates how it fits into the chiral environment of a biological receptor or enzyme active site. nih.gov

EnantiomerGeneral Activity Profile in 2-Arylpropionic AcidsCommon Metabolic FateReference
(S)-Enantiomer Typically the more pharmacologically active form (eutomer)May undergo metabolism to inactive products frontiersin.org
(R)-Enantiomer Often less active or inactive (distomer)Can undergo chiral inversion to the (S)-enantiomer in some cases nih.govviamedica.pl

Contributions of the Butanoic Acid Moiety to Functional Activity

The butanoic acid moiety is a critical functional group in this compound, playing a pivotal role in its interaction with biological targets. The carboxylic acid group is a key feature of many biologically active molecules, including a wide range of NSAIDs. nih.gov It can participate in crucial binding interactions, such as hydrogen bonding and ionic interactions, with amino acid residues in the active site of enzymes or receptors. nih.gov

For instance, in the context of hydroxy-carboxylic acid receptors, a conserved arginine residue is essential for binding the carboxylic acid ligand. nih.gov The negatively charged carboxylate at physiological pH can form strong electrostatic interactions with positively charged residues like arginine or lysine.

However, the presence of a carboxylic acid can also present challenges in drug design, such as metabolic instability and limited ability to cross biological membranes. nih.gov To address these issues, medicinal chemists often explore the use of carboxylic acid bioisosteres. These are functional groups that mimic the key properties of a carboxylic acid, such as its size, shape, and electronic features, but have improved pharmacokinetic properties. nih.gov The choice of an appropriate bioisostere is highly context-dependent and often requires screening a variety of options. nih.gov

Functional GroupRole in Biological ActivityPotential LiabilitiesReference
Carboxylic Acid Forms key hydrogen bonds and ionic interactions with target proteins.Metabolic instability, poor membrane permeability. nih.govnih.gov
Carboxylic Acid Bioisosteres Can retain desired biological activity with improved pharmacokinetic properties.Outcome of replacement is not always predictable. nih.gov

Comparative Analysis of SAR with Related Butanoic Acid Derivatives and Fluorinated Phenyl Compounds

The structure-activity relationships of this compound can be further illuminated by comparing it with related butanoic acid derivatives and other fluorinated phenyl compounds.

Studies on various butanoic acid derivatives have highlighted the importance of substituents on the phenyl ring for biological activity. mdpi.combiointerfaceresearch.com For example, in a series of biphenyl butanoic acid derivatives, the introduction of a chlorine atom at the meta-position of the second phenyl ring resulted in a 17-fold increase in activity compared to the unsubstituted analog. nih.gov This suggests that specific substitutions can lead to enhanced interactions with the target.

The impact of fluorine substitution has been extensively studied in various classes of compounds. In many cases, the introduction of a fluorine atom leads to improved potency. For instance, a fluorinated indole (B1671886) derivative was found to be a 50-fold more potent HIV-1 inhibitor than its non-fluorinated counterpart. nih.gov Similarly, a fluorinated furano-nucleoside hybrid exhibited a more than 50-fold enhancement in antiviral potency compared to the parent non-fluorinated analog. nih.gov These examples underscore the potential of fluorine to significantly enhance the biological activity of a molecule. However, the effect of fluorination is not universally positive and is dependent on the specific molecular context and biological target. researchgate.netnih.gov

Compound ClassKey SAR FindingsReference
Biphenyl Butanoic Acids Meta-substitution with electron-withdrawing groups can significantly enhance activity. nih.gov
Fluorinated Indoles Fluorination can lead to a dramatic increase in inhibitory potency. nih.gov
Fluorinated Furano-nucleosides Fluorine substitution can result in a substantial enhancement of antiviral activity. nih.gov

Biochemical Profile of this compound: An Analysis of Available Research

The following article details the current understanding of the biochemical and metabolic characteristics of the chemical compound this compound. The information presented is based on a comprehensive review of available scientific literature.

Biochemical Interactions and Metabolic Investigations

Interaction with Biological Macromolecules (e.g., Enzymes, Receptors)

Enzyme Binding and Inhibition/Activation Studies

There are no available research findings on the binding, inhibition, or activation of any specific enzymes by this compound. While the impact of fluorinated compounds on enzyme activity is a subject of broader scientific interest, no studies have been published that specifically investigate this particular compound.

Receptor Ligand Interactions

No data has been found to suggest that this compound acts as a ligand for any specific biological receptors.

The mechanisms by which this compound may be taken up and transported into cells have not been characterized in published research.

In Vitro Cellular Uptake and Transport Mechanisms

Characterization of Amino Acid Transport System Involvement (e.g., L-type)

While structurally similar compounds, particularly amino acid derivatives, are known to interact with transporters like the L-type amino acid transporter (LAT1), there is no direct evidence or research to confirm or deny the involvement of this or any other amino acid transport system in the cellular uptake of this compound.

Membrane Permeability Studies

Specific data from in vitro studies on the membrane permeability of this compound are not available in the scientific literature.

There are no published studies that elucidate the in vitro metabolic pathways of this compound. The biotransformation and potential metabolites of this compound remain uninvestigated.

In Vitro Metabolic Pathway Elucidation of this compound

Identification of Metabolites Using In Vitro Models (e.g., Liver Microsomes, Cultured Hepatocytes)

In vitro models such as liver microsomes and cultured hepatocytes are indispensable tools for elucidating the metabolic pathways of new chemical entities. These systems contain a rich complement of drug-metabolizing enzymes and allow for the identification of metabolites in a controlled environment.

For a compound with the structure of this compound, two primary metabolic transformations are anticipated: Phase I oxidation and Phase II conjugation.

Phase I Metabolism: The initial biotransformation is likely to involve oxidation of the molecule, catalyzed by cytochrome P450 enzymes present in liver microsomes. Based on the metabolism of structurally related profens like ibuprofen (B1674241), hydroxylation is a key pathway. Potential sites for hydroxylation on this compound include the aliphatic butanoic acid side chain and the methyl group on the phenyl ring. This would result in the formation of hydroxylated metabolites. Further oxidation of these primary alcohol metabolites could lead to the formation of a carboxylic acid derivative, as seen with the metabolism of ibuprofen to carboxyibuprofen.

Phase II Metabolism: Following Phase I oxidation, or acting directly on the parent compound, Phase II conjugation reactions are expected to occur. The carboxylic acid moiety of this compound is a prime substrate for glucuronidation. This process, occurring in hepatocytes, involves the covalent attachment of glucuronic acid, rendering the molecule more water-soluble and facilitating its excretion. The resulting metabolite would be an acyl glucuronide.

A summary of the probable metabolites identified through in vitro systems is presented in the table below.

Metabolic Pathway Predicted Metabolite Description
Phase I: OxidationHydroxylated metabolitesAddition of a hydroxyl (-OH) group to the butanoic acid chain or the methyl group on the phenyl ring.
Phase I: OxidationCarboxylic acid derivativeFurther oxidation of a primary alcohol metabolite to a carboxylic acid.
Phase II: GlucuronidationAcyl glucuronideConjugation of the carboxylic acid group of the parent compound or its oxidized metabolites with glucuronic acid.

Role of Specific Enzyme Systems (e.g., Cytochromes, Glucuronosyltransferases)

The biotransformation of this compound is expected to be mediated by specific enzyme superfamilies, primarily Cytochrome P450 (CYP) and UDP-glucuronosyltransferases (UGT).

Cytochrome P450 (CYP) Enzymes: The CYP superfamily is responsible for the oxidative metabolism of a vast array of xenobiotics. nih.gov For 2-arylpropionic acid derivatives, several CYP isoforms have been implicated in their metabolism. While the specific isoforms responsible for the metabolism of this compound would require experimental determination, it is plausible that enzymes from the CYP2C and CYP3A subfamilies are involved, given their broad substrate specificity for many drugs. These enzymes would catalyze the hydroxylation reactions described in the previous section.

UDP-Glucuronosyltransferases (UGTs): UGTs are the key enzymes in Phase II glucuronidation reactions. nih.govwikipedia.org The carboxylic acid group of this compound makes it a likely substrate for several UGT isoforms. For other non-steroidal anti-inflammatory drugs (NSAIDs) with a similar acidic functional group, UGT1A9 and UGT2B7 have been identified as major contributors to their glucuronidation. mdpi.com It is therefore probable that these same UGT isoforms would be involved in the formation of the acyl glucuronide of this compound.

The table below summarizes the key enzyme systems and their anticipated roles in the metabolism of the target compound.

Enzyme System Specific Enzymes (Probable) Metabolic Reaction Catalyzed
Cytochrome P450 (CYP)CYP2C subfamily, CYP3A subfamilyOxidation (Hydroxylation)
UDP-Glucuronosyltransferases (UGT)UGT1A9, UGT2B7Glucuronidation

Stereospecificity in Metabolic Transformations

A critical aspect of the metabolism of 2-arylpropionic acid derivatives is its stereoselectivity. nih.gov The presence of a chiral center at the second carbon of the butanoic acid chain in this compound means it exists as two enantiomers: (S)-2-(4-Fluoro-2-methylphenyl)butanoic acid and (R)-2-(4-Fluoro-2-methylphenyl)butanoic acid. The metabolic fate of these enantiomers is likely to differ significantly.

Chiral Inversion: A hallmark of the metabolism of many profens is the unidirectional chiral inversion of the pharmacologically less active (R)-enantiomer to the more active (S)-enantiomer. viamedica.pl This metabolic process is thought to proceed through the formation of an acyl-CoA thioester intermediate. nih.gov It is highly probable that (R)-2-(4-Fluoro-2-methylphenyl)butanoic acid would also undergo this chiral inversion to its (S)-antipode in vivo.

Enantioselective Metabolism: Both Phase I and Phase II metabolic reactions for profens have been shown to be stereoselective.

Oxidation: Studies with ibuprofen have demonstrated that the (S)-enantiomer is preferentially hydroxylated over the (R)-enantiomer. researchgate.netnih.gov A similar preference for the (S)-enantiomer would be expected in the oxidative metabolism of this compound.

Glucuronidation: The formation of acyl glucuronides is also an enantioselective process. nih.gov For many profens, the (S)-enantiomer is a better substrate for UGT enzymes, leading to a higher rate of glucuronidation compared to the (R)-enantiomer. nih.gov

The stereoselective nature of these metabolic pathways has significant implications for the pharmacokinetic and pharmacodynamic profiles of the individual enantiomers. The table below outlines the expected stereospecific aspects of the metabolism of this compound.

Metabolic Process Stereospecific Aspect Description
Chiral InversionUnidirectional R to S inversionThe (R)-enantiomer is converted to the (S)-enantiomer, likely via an acyl-CoA thioester intermediate.
Oxidation (Hydroxylation)Preferential metabolism of the (S)-enantiomerThe (S)-enantiomer is expected to be hydroxylated at a faster rate than the (R)-enantiomer.
GlucuronidationPreferential conjugation of the (S)-enantiomerThe (S)-enantiomer is likely to be a preferred substrate for UGT enzymes, leading to faster formation of its acyl glucuronide.

Computational Chemistry and Molecular Modeling of 2 4 Fluoro 2 Methylphenyl Butanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the electronic structure and predicting the reactivity of molecules. biointerfaceresearch.com For 2-(4-Fluoro-2-methylphenyl)butanoic acid, DFT calculations can be employed to determine key electronic properties. These calculations typically involve geometry optimization of the molecule to find its lowest energy conformation, followed by the computation of various molecular orbitals and electronic descriptors. biointerfaceresearch.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energies and spatial distributions are crucial in predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

Furthermore, quantum chemical calculations can generate electrostatic potential maps, which illustrate the charge distribution across the molecule. These maps are invaluable for identifying electrophilic and nucleophilic sites, thereby predicting how the molecule will interact with other chemical species. For this compound, the electron-withdrawing fluorine atom and the carboxylic acid group are expected to significantly influence the electronic landscape.

Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-31G)*

PropertyPredicted Value
HOMO Energy-6.8 eV
LUMO Energy-0.5 eV
HOMO-LUMO Gap6.3 eV
Dipole Moment2.5 D
Mulliken Charge on Fluorine-0.45 e
Mulliken Charge on Carboxyl Carbon+0.60 e

Note: The data in this table is illustrative and based on typical values for similar organic molecules.

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a flexible molecule like this compound are intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable conformations (conformers) of a molecule and to determine their relative energies. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy at each step.

The resulting data can be used to construct a potential energy surface or an energy landscape, which provides a visual representation of the molecule's conformational flexibility. nih.gov The minima on this landscape correspond to stable conformers, while the peaks represent transition states between them. For this compound, key rotations would be around the C-C bond connecting the phenyl ring to the butanoic acid moiety and the C-C bonds within the butanoic acid chain. The presence of the methyl group on the phenyl ring introduces steric hindrance that will likely influence the preferred rotational angles.

Table 2: Relative Energies of Key Conformers of this compound

ConformerDihedral Angle (C-C-C-C)Relative Energy (kcal/mol)
Global Minimum180° (anti)0.00
Local Minimum 160° (gauche)1.20
Local Minimum 2-60° (gauche)1.25
Transition State0° (syn)5.50

Note: The data in this table is hypothetical and serves to illustrate the expected outcomes of a conformational analysis.

Molecular Dynamics Simulations to Elucidate Dynamic Behavior and Interactions

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular movements and interactions at an atomic level. nih.gov

For this compound, an MD simulation would typically involve placing the molecule in a simulated environment, such as a box of water molecules, to mimic physiological conditions. The simulation would then track the trajectory of each atom over a period of nanoseconds or even microseconds. Analysis of these trajectories can reveal information about the molecule's flexibility, conformational changes, and interactions with its environment, such as the formation of hydrogen bonds between the carboxylic acid group and water molecules.

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when it binds to a specific target, such as a protein receptor. researchgate.net This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target and then using a scoring function to rank them based on their predicted binding affinity. researchgate.net

In the context of this compound, molecular docking studies could be performed to predict its binding mode and affinity to a variety of biological targets. The results of such studies can provide valuable information on the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. chemrxiv.org

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Target

ParameterValue
Binding Affinity (kcal/mol)-7.5
Hydrogen Bonds Formed2
Interacting ResiduesTyr123, Ser245, Leu301
RMSD of Docked Pose1.2 Å

Note: This data is for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are developed by correlating various molecular descriptors (physicochemical properties, electronic properties, topological indices, etc.) with experimentally determined biological activities. nih.gov

For a series of derivatives of this compound, a QSAR model could be developed to predict their activity against a particular biological target. This would involve calculating a wide range of molecular descriptors for each derivative and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model. frontiersin.org A robust QSAR model can be a powerful tool for predicting the activity of untested compounds and for guiding the design of new, more potent derivatives. nih.gov

Virtual Screening and Lead Optimization Strategies for Derivative Design

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of chemical compounds for potential drug candidates. mdpi.com This can be done through either ligand-based or structure-based approaches. In ligand-based virtual screening, compounds are selected based on their similarity to known active molecules. In structure-based virtual screening, compounds are docked into the binding site of a target protein, and those with the best predicted binding affinities are selected for further investigation.

Once a "hit" compound, such as this compound, is identified, lead optimization strategies are employed to improve its pharmacological properties. This involves making systematic chemical modifications to the lead compound to enhance its potency, selectivity, and pharmacokinetic profile. Computational methods, including QSAR and molecular docking, play a crucial role in this process by guiding the design of new derivatives with improved properties. ijddd.com

Advanced Analytical Method Development for 2 4 Fluoro 2 Methylphenyl Butanoic Acid Research

Chromatographic Separation Techniques

Chromatography is indispensable for the separation and quantification of 2-(4-Fluoro-2-methylphenyl)butanoic acid from reaction mixtures, synthetic intermediates, and potential impurities. The choice of technique depends on the analytical goal, such as purity assessment or enantiomeric separation.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like this compound. A robust reversed-phase HPLC (RP-HPLC) method is typically developed for its quantification and purity determination. researchgate.netpensoft.net The method's development focuses on optimizing column chemistry, mobile phase composition, and detector settings to achieve high resolution and sensitivity. longdom.org

A typical RP-HPLC method would utilize a C18 stationary phase, which provides excellent retention for moderately polar aromatic compounds. The mobile phase generally consists of an aqueous component, often buffered or acidified to suppress the ionization of the carboxylic acid group, and an organic modifier like acetonitrile (B52724) or methanol (B129727). semanticscholar.org Suppressing ionization ensures good peak shape and reproducible retention times. UV detection is suitable due to the presence of the phenyl chromophore in the molecule.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Condition Purpose
Column C18, 150 x 4.6 mm, 5 µm Standard reversed-phase separation of non-polar to moderately polar analytes.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile Acidified aqueous phase suppresses carboxylate formation for better peak shape; Acetonitrile acts as the organic modifier to elute the compound. longdom.org
Elution Mode Isocratic (e.g., 50:50 v/v A:B) or Gradient Isocratic elution is simpler for routine analysis, while gradient elution can resolve a wider range of impurities with varying polarities. researchgate.netsemanticscholar.org
Flow Rate 1.0 mL/min A standard flow rate for analytical columns of this dimension. researchgate.net
Column Temp. 30 °C Controlled temperature ensures reproducible retention times. researchgate.net
Detection UV/VIS at 225 nm Wavelength selected for optimal absorbance by the aromatic ring. researchgate.net

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. longdom.org |

Direct analysis of carboxylic acids like this compound by Gas Chromatography (GC) is challenging due to their low volatility and high polarity, which can lead to poor peak shape and thermal degradation in the injector or column. Therefore, a derivatization step is generally required to convert the carboxylic acid into a more volatile and thermally stable ester, such as a methyl or ethyl ester. rsc.org This process involves reacting the acid with an appropriate agent (e.g., methanol with an acid catalyst) prior to injection.

Once derivatized, the resulting ester can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. The separation is typically performed on a non-polar or medium-polarity capillary column.

Table 2: Representative GC Method Parameters for Analysis of a Volatile Derivative

Parameter Condition Purpose
Derivatization Esterification (e.g., with BF₃-Methanol) To increase volatility and thermal stability of the analyte.
Column HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film A common, robust, non-polar column suitable for a wide range of organic molecules. mdpi.com
Carrier Gas Helium or Hydrogen Inert mobile phase for carrying the analyte through the column.
Injector Temp. 250 °C Ensures rapid volatilization of the derivatized analyte.
Oven Program Initial: 100 °C, hold 2 minRamp: 10 °C/min to 280 °C, hold 5 min A temperature gradient to separate the derivative from other components in the sample.

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | MS provides structural information for identification, while FID offers robust quantification. |

This compound possesses a chiral center at the second carbon of the butanoic acid chain, meaning it exists as a pair of enantiomers. Since enantiomers often exhibit different biological activities, it is crucial to separate and quantify them. sigmaaldrich.com This is achieved using chiral chromatography, most commonly through HPLC with a Chiral Stationary Phase (CSP). nih.gov

CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus separation. sigmaaldrich.com Common CSPs are based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), proteins, or macrocyclic antibiotics like vancomycin. nih.govresearchgate.net The choice of the mobile phase, which is often a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like an alcohol, is critical for achieving optimal resolution. sigmaaldrich.com

Table 3: Example Chiral HPLC Method Parameters for Enantiomeric Separation

Parameter Condition Purpose
Column Chirobiotic V (Vancomycin-based CSP) or Lux Cellulose-4 A CSP that provides stereoselective interactions for enantiomeric resolution. researchgate.net
Mobile Phase Hexane:Ethanol with 0.1% Trifluoroacetic Acid (TFA) The non-polar/polar solvent system is typical for normal-phase chiral separations; TFA is an additive that can improve peak shape for acidic compounds.
Elution Mode Isocratic (e.g., 90:10 v/v Hexane:Ethanol) Maintains a consistent mobile phase strength for stable, reproducible separation.
Flow Rate 1.0 mL/min A typical flow rate that can be optimized to improve resolution. sigmaaldrich.com
Column Temp. 25 °C (Ambient) Temperature can influence chiral recognition and is often kept constant.

| Detection | UV at 225 nm or 254 nm | Wavelength selected for optimal absorbance. mcgill.ca |

Spectroscopic Characterization Methods

Spectroscopic methods are essential for the definitive structural elucidation and confirmation of the molecular weight of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. semanticscholar.orgnd.edu For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR experiments provide complementary information to confirm the connectivity of atoms.

¹H NMR: The proton NMR spectrum would confirm the presence of all hydrogen atoms in their unique chemical environments. This includes distinct signals for the aromatic protons, the methyl group on the phenyl ring, the methine proton (CH), the methylene (B1212753) protons (CH₂), the terminal methyl group (CH₃) of the side chain, and the acidic proton of the carboxyl group. docbrown.info Spin-spin coupling patterns would reveal the neighboring protons for each signal.

¹³C NMR: The carbon NMR spectrum would show a distinct peak for each of the 11 unique carbon atoms in the molecule, including the carbonyl carbon of the acid group.

¹⁹F NMR: The fluorine NMR spectrum would show a single resonance, confirming the presence of the single fluorine atom on the aromatic ring. Coupling between the fluorine and nearby protons (H-F coupling) can also be observed in the ¹H NMR spectrum, providing further structural confirmation.

Table 4: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~11.0 - 12.0 Singlet, broad 1H -COOH
~7.1 - 7.3 Multiplet 1H Aromatic H
~6.8 - 7.0 Multiplet 2H Aromatic H
~3.5 Triplet 1H -C H(COOH)-
~2.3 Singlet 3H Ar-C H₃
~1.8 - 2.0 Multiplet 2H -CH₂-CH₃

Note: Predicted values are based on standard chemical shifts for similar structural motifs.

Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which confirms the molecular weight and offers clues to its structure. For this compound (C₁₁H₁₃FO₂), the exact mass is 196.08996 Da.

In electron ionization (EI-MS), the molecule is ionized to form a molecular ion [M]⁺•, which then undergoes fragmentation. The fragmentation pattern is a unique fingerprint of the molecule. For a carboxylic acid, characteristic losses include the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). libretexts.orgmiamioh.edu Cleavage of the alkyl chain is also common.

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Proposed Fragment Identity Description
196 [C₁₁H₁₃FO₂]⁺• Molecular Ion (M⁺•)
151 [C₁₁H₁₂F]⁺ Loss of -COOH group (M-45)
167 [C₁₀H₁₂FO]⁺ Loss of ethyl group (-C₂H₅, M-29)
123 [C₈H₈F]⁺ Fragment from cleavage adjacent to the ring

Note: The base peak would depend on the relative stability of the fragment ions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational analytical techniques for the identification of functional groups and structural features of molecules like this compound.

Infrared (IR) Spectroscopy is utilized to identify the characteristic vibrational frequencies of specific bonds within a molecule. For this compound, the IR spectrum provides definitive evidence for its key functional groups. The carboxylic acid moiety is readily identifiable by a very broad O-H stretching vibration absorption, typically appearing in the 2500-3300 cm⁻¹ region, which often overlaps with C-H stretching bands. docbrown.inforesearchgate.net The presence of the carbonyl group (C=O) within the carboxylic acid is confirmed by a strong, sharp absorption peak typically found between 1700 and 1725 cm⁻¹. Furthermore, the aromatic ring gives rise to C=C stretching vibrations in the 1450-1600 cm⁻¹ range, while the C-F bond stretch is expected to produce a strong absorption in the fingerprint region, generally between 1000 and 1400 cm⁻¹.

Interactive Table: Predicted IR Absorption Bands for this compound

Functional GroupBondPredicted Wavenumber (cm⁻¹)Intensity/Appearance
Carboxylic AcidO-H stretch2500-3300Broad, Strong
AlkylC-H stretch2850-2960Medium-Strong
Carboxylic AcidC=O stretch1700-1725Strong, Sharp
Aromatic RingC=C stretch1450-1600Medium-Weak, Multiple Bands
FluoroalkaneC-F stretch1000-1400Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The substituted phenyl group in this compound is the primary chromophore. Aromatic compounds typically exhibit distinct absorption bands in the UV region. For this compound, π-π* transitions of the benzene (B151609) ring are expected. One band, analogous to the B-band (benzenoid band), is anticipated in the 240-280 nm range, while a more intense E-band (ethylenic band) may appear at a shorter wavelength, typically around 200-220 nm. The exact position (λmax) and intensity of these absorptions are influenced by the substituents on the aromatic ring (fluoro, methyl, and alkyl carboxylic acid groups). mdpi.com

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for analyzing this compound in complex matrices such as biological fluids or environmental samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantifying carboxylic acids. nih.gov The compound would first be separated from other matrix components using reverse-phase liquid chromatography, typically with a C18 column. A mobile phase gradient consisting of water and acetonitrile, often with a formic acid modifier to improve peak shape and ionization, is commonly employed. unimi.it

Detection is achieved by tandem mass spectrometry, usually with an electrospray ionization (ESI) source operating in negative ion mode to deprotonate the carboxylic acid, forming the [M-H]⁻ precursor ion. This ion is then subjected to collision-induced dissociation (CID) to generate specific product ions. The transition from the precursor ion to a characteristic product ion is monitored using Multiple Reaction Monitoring (MRM), which provides excellent specificity and reduces chemical noise. nih.gov For enhanced sensitivity, derivatization with agents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can be performed prior to analysis. nih.gov

Interactive Table: Typical LC-MS/MS Parameters for Analysis

ParameterTypical Condition
LC ColumnReverse-Phase C18 (e.g., 2.1 x 100 mm, 2.5 µm)
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile
Flow Rate0.3 - 0.4 mL/min
Ionization ModeElectrospray Ionization (ESI), Negative
Precursor Ion [M-H]⁻m/z 197.08
Monitored Transition (Example)m/z 197.08 → 153.09 ([M-H-CO₂]⁻)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile compounds. Carboxylic acids like this compound are generally not volatile enough for direct GC analysis and are prone to poor peak shape. Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile ester or silyl (B83357) ester (e.g., using trimethylsilyl (B98337) [TMS] reagents). researchgate.net

The derivatized analyte is then injected into the GC, where it is separated on a capillary column (e.g., a wax-type column like SH-WAX). shimadzu.com The separated components enter the mass spectrometer, where they are ionized, commonly by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for identification.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unambiguous confirmation of the molecular structure of this compound, including bond lengths, bond angles, and torsional angles.

The process involves growing a high-quality single crystal of the compound. This crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected. By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be calculated, and from this, the atomic positions are determined.

While the specific crystal structure for this compound is not publicly available, the analysis would yield data similar to that obtained for related structures, such as other substituted carboxylic acids. mdpi.com Key findings would include the conformation of the butanoic acid chain, the planarity of the phenyl ring, and the spatial relationship between the substituents. Furthermore, the analysis reveals how molecules pack in the crystal lattice, identifying intermolecular interactions like hydrogen bonding between the carboxylic acid groups, which often leads to the formation of dimeric structures. mdpi.com

Interactive Table: Illustrative Crystallographic Data Obtainable for a Carboxylic Acid Derivative (Note: Data shown is for a related compound, 4-[(4-Chlorophenyl)carbamoyl]butanoic acid, to illustrate the type of information generated) mdpi.com

ParameterIllustrative Value
Chemical FormulaC₁₁H₁₂ClNO₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)24.2349(19)
b (Å)4.8027(5)
c (Å)9.7993(7)
β (°)96.863(7)
Volume (ų)1132.40(17)
Z (molecules/unit cell)4
Key InteractionHydrogen bonding (O-H···O=C)

Future Research Directions and Academic Implications

Exploration of Novel Biological Targets and Pathways

While the primary mechanism of action for profens is the inhibition of COX enzymes, emerging research indicates that these molecules may interact with other biological targets, often in an enantiomer-specific manner. Future research should focus on elucidating these non-COX-mediated pathways.

A significant area of investigation is the potential anticancer activity of 2-arylpropionic acid derivatives. researchgate.netnih.gov Studies have shown that certain profens, particularly the (R)-enantiomers, can induce apoptosis and inhibit proliferation in various cancer cell lines, including prostate and lung cancer. viamedica.plresearchgate.net This activity appears to be independent of COX inhibition and may involve targets such as phosphodiesterase-5 (PDE5) or the modulation of pathways involving NF-κB. researchgate.net For instance, (R)-flurbiprofen has been shown to induce apoptosis in pituitary adenoma cells, and ibuprofen (B1674241) has been found to enhance the anticancer effects of cisplatin (B142131) by downregulating Heat Shock Protein 70 (Hsp70). viamedica.plnih.gov Investigating whether 2-(4-Fluoro-2-methylphenyl)butanoic acid, particularly its (R)-enantiomer, can modulate these or other oncogenic pathways like those involving Casein kinase-2 (CK2) could open new avenues for cancer therapy. nih.gov

Furthermore, the neuroinflammatory component of neurodegenerative diseases like Alzheimer's presents another frontier. Some profen analogues have been investigated for their ability to selectively inhibit beta-amyloid (Aβ42) secretion, a key event in Alzheimer's pathology, independent of their COX activity. researchgate.net Research into whether this compound can penetrate the central nervous system and modulate neuroinflammatory or amyloidogenic pathways is a promising direction.

Development as Biochemical Probes for Mechanistic Studies

The chemical structure of this compound serves as an excellent scaffold for the development of biochemical probes. These tools are invaluable for studying enzyme mechanisms, identifying new binding partners, and visualizing biological processes.

By chemically modifying the carboxylic acid group, researchers can tether various reporter tags, such as fluorophores or biotin, to the molecule. acs.org For example, conjugating a fluorescent dye to the core structure could create a probe for imaging the subcellular localization of its target enzymes, such as COX-1 and COX-2. acs.org Such probes can help elucidate the differential expression and activity of these enzymes in healthy versus diseased tissues.

Furthermore, the development of photoaffinity probes, where a photoreactive group is incorporated into the molecule, could enable the covalent labeling and subsequent identification of binding proteins. This approach would be instrumental in confirming novel biological targets and understanding the off-target effects of this class of compounds. The design of such probes often involves attaching a linker to the carboxylic acid, a strategy that has been successfully used to create fluorescent inhibitors of COX-2 from other NSAIDs. acs.org The synthesis of such probes based on the this compound backbone would be a valuable academic pursuit.

Advancements in Asymmetric Synthetic Methodologies

Like other profens, this compound possesses a chiral center, and its enantiomers are known to have different pharmacological and toxicological profiles. The (S)-enantiomer is typically responsible for the anti-inflammatory activity, making the development of efficient stereoselective synthetic methods crucial. nih.gov Future research in this area will focus on greener, more efficient, and highly selective catalytic methods.

Biocatalysis represents a particularly promising approach. The use of enzymes, such as lipases and esterases, for the kinetic resolution of racemic profen esters is well-established. nih.govias.ac.in Future advancements will likely involve protein engineering and directed evolution to create novel enzyme variants with enhanced enantioselectivity, broader substrate scope, and greater stability for industrial applications. nih.govrsc.org For example, whole-cell catalysis using engineered microorganisms can provide a more economical and sustainable route to optically pure (S)-profens. nih.gov

In addition to biocatalysis, developments in asymmetric transition metal catalysis and organocatalysis are highly relevant. fao.orgfrontiersin.org Methodologies such as asymmetric hydrogenation of the corresponding α,β-unsaturated ester or asymmetric cross-coupling reactions could provide direct routes to the desired enantiomer with high optical purity, avoiding the need for resolution of a racemic mixture.

Methodology Description Potential Advantages
Biocatalytic Resolution Use of enzymes (e.g., lipases, esterases) to selectively react with one enantiomer in a racemic mixture. rsc.orgHigh enantioselectivity, mild reaction conditions, environmentally friendly. rsc.org
Asymmetric Hydrogenation Transition metal-catalyzed hydrogenation of a prochiral precursor using a chiral ligand. fao.orgHigh atom economy, direct synthesis of the desired enantiomer.
Asymmetric Cross-Coupling Formation of the chiral center through a transition metal-catalyzed coupling reaction with a chiral catalyst. fao.orgVersatility in substrate scope, direct C-C bond formation.
Organocatalysis Use of small chiral organic molecules to catalyze the enantioselective transformation. fao.orgMetal-free, often less sensitive to air and moisture.

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental synthesis is revolutionizing drug discovery. mdpi.com For this compound, these integrated approaches can guide the rational design of new analogues with improved properties.

Molecular docking studies can predict how the compound and its derivatives bind to the active sites of target proteins like COX-1 and COX-2. nih.govmdpi.com This allows for the in silico screening of virtual libraries of new analogues, prioritizing those with predicted higher potency or selectivity. mdpi.com For instance, computational modeling can be used to design derivatives that form specific interactions with residues in the COX-2 active site that are not present in COX-1, thereby enhancing selectivity. mdpi.com Such studies have guided the synthesis of novel flurbiprofen (B1673479) amides and NSAID-glucosamine bioconjugates. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the physicochemical properties of a series of fluorinated phenylbutanoic acids with their biological activity. researchgate.net These models can identify key structural features, such as the position of the fluorine atom or the nature of substituents, that are critical for activity, guiding the design of more effective compounds. mdpi.com Molecular dynamics simulations can further investigate the stability of the drug-target complex over time, providing deeper insights into the binding mechanism. mdpi.com

Expanding the Chemical Space of Fluorinated Phenyl Butanoic Acids

The core structure of this compound provides a rich platform for expanding the chemical space of this compound class to modulate its physicochemical and pharmacological properties. Fluorine substitution is a well-known strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. nih.gov

Future research could explore the synthesis of analogues with additional fluorine atoms or other halogen substitutions on the phenyl ring to fine-tune the electronic properties and metabolic profile of the molecule. nih.gov Structure-activity relationship studies have shown that the degree and position of fluorination can significantly impact inhibitory potency against biological targets. nih.gov

Another avenue is the creation of hybrid molecules or prodrugs. The carboxylic acid moiety can be derivatized to create esters or amides, which can alter the compound's solubility, membrane permeability, and pharmacokinetic profile. mdpi.com For example, mutual prodrugs have been created by linking flurbiprofen to antioxidants via an ester bond, aiming to reduce gastrointestinal toxicity while retaining anti-inflammatory activity. researchgate.net Applying similar strategies to this compound could lead to safer or more effective therapeutic agents. Exploring novel scaffolds, such as creating rigidified analogues to alter the three-dimensional topology, also represents a valid strategy for discovering new pharmacological properties.

The strategic incorporation of fluorine is a key element in modern drug design, and systematic exploration of fluorinated phenylbutanoic acids can lead to compounds with superior therapeutic profiles. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.